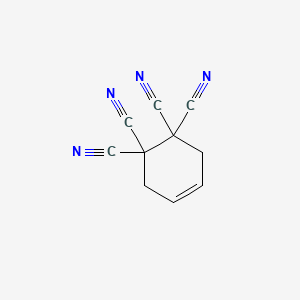

4-Cyclohexene-1,1,2,2-tetracarbonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

13358-22-0 |

|---|---|

Molekularformel |

C10H6N4 |

Molekulargewicht |

182.18 g/mol |

IUPAC-Name |

cyclohex-4-ene-1,1,2,2-tetracarbonitrile |

InChI |

InChI=1S/C10H6N4/c11-5-9(6-12)3-1-2-4-10(9,7-13)8-14/h1-2H,3-4H2 |

InChI-Schlüssel |

VWONNTXWDHQSNW-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CCC(C1(C#N)C#N)(C#N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexene-1,1,2,2-tetracarbonitrile typically involves the reaction of cyclohexene with tetracyanoethylene under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the addition of the cyano groups to the cyclohexene ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of 4-Cyclohexene-1,1,2,2-tetracarbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclohexene-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines. Substitution reactions can yield a wide range of products depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

4-Cyclohexene-1,1,2,2-tetracarbonitrile has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Cyclohexene-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

Cyclopropane-Based Tetracarbonitriles

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile (CAS 23767-72-8):

- Structure : Cyclopropane ring with a para-methoxyphenyl substituent.

- Key Differences : The cyclopropane ring introduces significant angle strain (60° vs. 120° in cyclohexene), enhancing reactivity toward nucleophiles. The methoxy group increases solubility in polar solvents compared to the unsubstituted cyclohexene derivative .

- Applications : Used industrially but lacks reported biological activity, unlike some cyclohexene derivatives .

1,1,2,2-Cyclopropanetetracarbonitrile (CAS 2424-32-0):

Linear and Acyclic Tetracarbonitriles

- Ethene-1,1,2,2-tetracarbonitrile (TCNE): Structure: Linear, fully conjugated system. Reactivity: Highly electrophilic due to conjugation, enabling [2+2] cycloaddition with alkynes to form extended π-systems for nonlinear optical (NLO) materials. In contrast, the cyclohexene derivative’s cyclic structure limits conjugation but may enhance thermal stability .

Larger Cyclic and Bicyclic Derivatives

6-Oxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile :

- Bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile (CAS 6343-21-1): Structure: Norbornene-like bicyclic framework.

Physicochemical and Photophysical Properties

Solubility and logP

- 4-Cyclohexene-1,1,2,2-tetracarbonitrile : Predicted logP ~0.5 (comparable to cyclopropane analog 2424-32-0), suggesting moderate hydrophobicity.

- 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile : Enhanced solubility in acetic acid and pyridine due to the methoxy group’s polarity .

Photophysical Behavior

- 4-Oxopentane-1,1,2,2-tetracarbonitrile Derivatives (e.g., 1a–1f): Exhibit solvent-dependent UV/Vis spectra, with red shifts in acetic acid due to protonation at cyano groups. Similar effects may occur in the cyclohexene derivative .

Nucleophilic Reactions

- Carbanion Cleavage : Cyclopropane derivatives (e.g., 3-benzoylcyclopropane-1,1,2,2-tetracarbonitrile) undergo alcoholate-induced cleavage at the cyclopropane C–C bond. The cyclohexene derivative’s reduced ring strain may slow such reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Cyclohexene-1,1,2,2-tetracarbonitrile, and how do reaction conditions influence product yield?

- Methodological Answer : The compound is synthesized via thermal dimerization of unsaturated nitriles. For example, heating 1,3-butadiene-2,3-dicarbonitrile at elevated temperatures yields mixtures of 4-vinyl-1-cyclohexene-tetracarbonitrile and cyclooctadiene derivatives. Solvent polarity and temperature critically influence product ratios: polar solvents favor cyclooctadiene derivatives, while higher temperatures (e.g., 280°C) promote isomerization to strained cyclo-octane systems .

Q. What spectroscopic techniques are most effective for characterizing 4-Cyclohexene-1,1,2,2-tetracarbonitrile?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Absorptions at ~2225 cm⁻¹ (C≡N stretching) and ~1660 cm⁻¹ (C=O in derivatives) confirm functional groups .

- Mass spectrometry : Fragmentation patterns (e.g., m/z 159 [M⁺], loss of CO/HCN) validate molecular structure .

- NMR : ¹H and ¹³C signals for cyclopropane or cyclohexene moieties resolve stereochemistry in derivatives .

Q. How do electron-withdrawing groups in tetracarbonitriles influence reactivity in cycloaddition reactions?

- Methodological Answer : The four cyano groups enhance electrophilicity, enabling [2+3] and [4+2] cycloadditions. For instance, reactions with diazomethane yield pyrazoline derivatives, while dienes form Diels-Alder adducts. Steric effects from substituents (e.g., phenyl groups) can modulate regioselectivity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the dimerization of unsaturated nitriles to form 4-Cyclohexene-1,1,2,2-tetracarbonitrile?

- Methodological Answer : Stereoselectivity is temperature-dependent. For example, thermal dimerization at 120°C produces cis,cis-cyclooctadiene derivatives, whereas photochemical conditions favor trans-isomers. Solvent polarity further modulates transition states: nonpolar solvents stabilize less polar intermediates, reducing isomerization .

Q. What role does solvent polarity play in the thermal stability and isomerization pathways of 4-Cyclohexene-1,1,2,2-tetracarbonitrile derivatives?

- Methodological Answer : Polar solvents stabilize charge-separated intermediates, accelerating isomerization. For example, in acetonitrile, cyclooctadiene derivatives isomerize to cyclo-octane systems at lower temperatures (ΔG‡ reduced by ~10 kcal/mol). Solvent effects on photophysical properties (e.g., fluorescence quenching in acetic acid) further inform degradation pathways .

Q. What strategies resolve contradictions in reported reaction mechanisms for the thermal dimerization of unsaturated nitriles?

- Methodological Answer : Discrepancies in product ratios (e.g., 3:4 vs. 1:2 cyclooctadiene derivatives) arise from incomplete kinetic control. Advanced approaches include:

- Isotopic labeling : Track carbon migration during dimerization.

- Computational modeling : DFT calculations identify transition-state geometries and solvent interactions .

- In-situ monitoring : Use variable-temperature NMR to capture intermediates .

Q. How do steric and electronic effects in cyclopropane-tetracarbonitrile analogs influence their biological or materials science applications?

- Methodological Answer : Substituents on cyclopropane rings (e.g., phenyl, nitro groups) alter electron density, enabling applications as photothermal agents or enzyme inhibitors. For example, 3-phenylcyclopropane-tetracarbonitrile exhibits strong absorption in the NIR range (λmax ~800 nm), making it suitable for photothermal therapy. Steric bulk at the cyclopropane core can hinder undesired side reactions in polymer matrices .

Data Analysis and Experimental Design

Q. How can researchers address conflicting data on the temperature dependence of 4-Cyclohexene-1,1,2,2-tetracarbonitrile isomerization?

- Methodological Answer : Contradictions often stem from impurities or solvent residues. Best practices include:

- Purification : Use column chromatography or recrystallization to isolate isomers.

- Standardized protocols : Replicate experiments under inert atmospheres (N₂/Ar) to exclude oxidative byproducts.

- Cross-validation : Compare DSC thermograms and kinetic data across multiple labs .

Q. What advanced computational methods predict the photophysical properties of 4-Cyclohexene-1,1,2,2-tetracarbonitrile derivatives?

- Methodological Answer : Time-dependent DFT (TD-DFT) with solvent models (e.g., PCM) accurately predicts UV-Vis absorption spectra. For example, calculations on 6-methyl-2-oxo-dihydropyridine derivatives match experimental λmax values within 5 nm. Machine learning models trained on Hammett constants further correlate substituent effects with emission quantum yields .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.